
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity . This compound features a fluorine atom at the 7th position, a hydroxyl group at the 4th position, and an aldehyde group at the 3rd position on the indole ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Fluoro-4-hydroxy-1H-indole-3-carboxylic acid.
Reduction: 7-Fluoro-4-hydroxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an agonist or antagonist at specific receptors, influencing cellular pathways and biological processes. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, modulating immune responses and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1H-indole-3-carbaldehyde: Lacks the fluorine atom at the 7th position.
7-Fluoroindole: Lacks the hydroxyl and aldehyde groups.
Indole-3-carbaldehyde: Lacks the fluorine and hydroxyl groups.
Uniqueness
7-Fluoro-4-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate for the synthesis of diverse and biologically active molecules .
Eigenschaften
Molekularformel |
C9H6FNO2 |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
7-fluoro-4-hydroxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7(13)8-5(4-12)3-11-9(6)8/h1-4,11,13H |
InChI-Schlüssel |
OAELHUOYLSUJGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1O)C(=CN2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
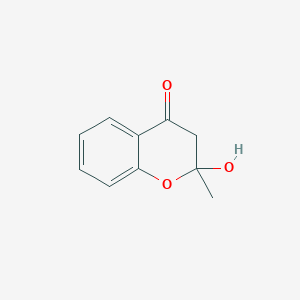
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)

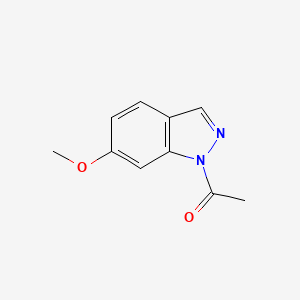
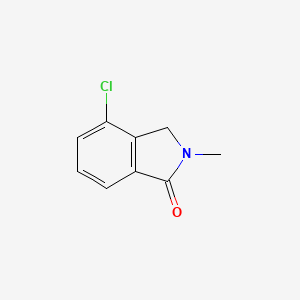
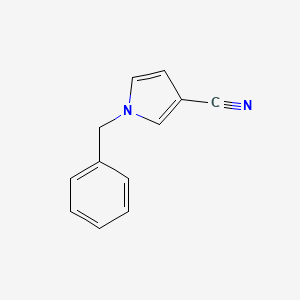
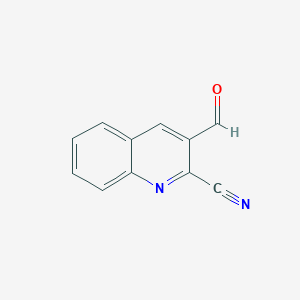

![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)

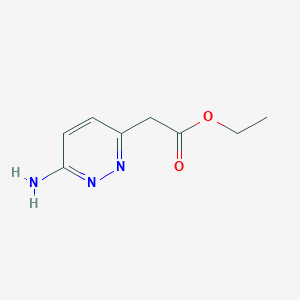
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
